molecular formula C9H12O4 B094758 Aspyrone CAS No. 17398-00-4

Aspyrone

Cat. No. B094758
CAS RN: 17398-00-4
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-HETMPLHPSA-N
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Description

Aspyrone Description

Aspyrone is a compound isolated from the culture filtrate of the fungus Aspergillus melleus. It has been identified as having nematicidal activity, particularly against Pratylenchus penetrans, showing an 80.8% effectiveness at a concentration of 300 mg/liter . Aspyrone is part of a broader class of compounds known as α-pyrones, which are characterized by a pyrone ring, a lactone with a conjugated double bond system. This class of compounds is known for a variety of biological activities, including antibacterial and immunomodulatory effects .

Synthesis Analysis

The biosynthesis of aspyrone has been studied, revealing its polyketide origin. Incorporation studies with labeled acetates and malonate have shown that five carbons of aspyrone are derived from the methyl group of acetate, while the remaining four come from the carboxy group . Additionally, the aspyrone polyketide synthase (PKS) has been compared to fatty acid synthase due to its processive mode of operation, as evidenced by the incorporation of deuterium-labeled N-acetylcysteamine thioesters of various acids into aspyrone in intact cells of Aspergillus melleus . Chemical synthesis of related compounds, such as ascopyrone P from d-glucose, has also been reported, providing insights into the synthetic pathways that can be used to generate α-pyrone derivatives .

Molecular Structure Analysis

The molecular structure of aspyrone has been determined through spectroscopic data comparison with authentic samples . Related compounds, such as chlorohydroaspyrones and asperpyrone, have had their structures elucidated using techniques like NMR, MS, and X-ray crystallography, which are essential for understanding the stereochemistry and absolute configuration of these molecules .

Chemical Reactions Analysis

Aspyrone and its derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the antibacterial activity of chlorohydroaspyrones against different strains of Staphylococcus aureus is likely due to specific interactions and reactions with bacterial components . The synthesis of aspyrone-related compounds involves key reactions such as coupling of dianions of dione and aldehyde, pyrone ring formation, and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of aspyrone and its derivatives are closely related to their biological activities. For example, the modest antioxidant and immunomodulatory activities of asperpyrones are likely influenced by their molecular structures and physicochemical characteristics . The antibacterial properties of chlorohydroaspyrones also depend on their molecular framework and the presence of functional groups that interact with bacterial cells .

Scientific Research Applications

Nematicidal Compound

  • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
  • Application Summary : Aspyrone has been isolated from a culture filtrate of Aspergillus melleus, and it showed nematicidal activity .
  • Methods of Application : The structure of Aspyrone was determined by a comparison of spectroscopic data with those of an authentic sample .
  • Results : Aspyrone showed nematicidal activity toward Pratylenchus penetrans by 80.8% at a concentration of 300 mg/liter .

Antibiotic

  • Scientific Field : Bioscience, Biotechnology, and Biochemistry .
  • Application Summary : Aspyrone has been synthesized in an optically pure form .
  • Methods of Application : The synthesis involved a key reaction involving the highly diastereoselective addition of tetrahydropyranone enol ate to 2-tosyloxy-aldehyde and the subsequent in situ formation of an epoxide .
  • Results : The result was the creation of Aspyrone, a multi-functional dihydropyranone antibiotic .

Coral-Associated Compound

  • Scientific Field : Marine Biology .
  • Application Summary : Four new circumdatin-aspyrone conjugates were identified from the coral-associated Aspergillus ochraceus LCJ11-102 .
  • Methods of Application : These compounds were obtained from the nucleophilic addition of 2-hydroxycircumdatin C with aspyrone under basic condition .
  • Results : The result was the creation of four new circumdatin-aspyrone conjugates .

Future Directions

Aspyrone has shown nematicidal activity toward Pratylenchus penetrans by 80.8% at a concentration of 300 mg/liter . It’s also proposed to be intermediates for other compounds . These findings suggest potential future directions for the use and study of Aspyrone.

properties

IUPAC Name

(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAULRNMJFUWRP-HETMPLHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169737
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspyrone

CAS RN

17398-00-4
Record name Aspyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
341
Citations
D Zhang, X Yang, JS Kang, HD Choi… - Journal of natural …, 2008 - ACS Publications
… = 8.5 Hz) with values reported for the trans stereoisomers of aspyrone (3) (J H5−H6 = 8.5 Hz)… ), a chemical synthesis of 1 was carried out from aspyrone (3). Treatment of 3 with 37% HCl …
Number of citations: 59 pubs.acs.org
J Fuchser, A Zeeck - Liebigs Annalen, 1997 - Wiley Online Library
… In view of this data it is evident that 8 represents a reduced aspyrone (2), containing a secondary alcohol function at C-9. The identical graphs in the CD spectra of 8 and 2 (with lower …
RJ Copeland, RA Hill, DJ Hinchcliffe… - Journal of the Chemical …, 1984 - pubs.rsc.org
… its unusual branched carbon skeleton aspyrone is not obviously … along with aspyrone, including penicillic acid (3),'ek … which explore the possibility that aspyrone (1) and asperlactone (…
Number of citations: 21 pubs.rsc.org
Y Fan, Y Zhou, Y Du, Y Wang, P Fu, W Zhu - Marine drugs, 2019 - mdpi.com
Ochrazepines A−D (1−4), four new conjugates dimerized from 2-hydroxycircumdatin C (5) and aspyrone (6) by a nucleophilic addition to epoxide, were isolated from the fermentation …
Number of citations: 10 www.mdpi.com
J Fuchser, R Thiericke, A Zeeck - Journal of the Chemical Society …, 1995 - pubs.rsc.org
Feeding experiments with [13C]-labelled acetates and [18O2] to Aspergillus ochraceus(strain DSM-7428) have been carried out to evaluate the biosynthesis of aspinonene 1. The …
Number of citations: 24 pubs.rsc.org
Y Kimura, S Nakahara, S Fujioka - Bioscience, biotechnology, and …, 1996 - Taylor & Francis
Aspyrone (1) was isolated from a culture filtrate of Aspergillus melleus, and the structure was determined by a comparison of spectroscopic data with those of an authentic sample. 1 …
Number of citations: 61 www.tandfonline.com
J Staunton, AC Sutkowski - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
… with its proposed derivation via rearrangement of aspyrone, rather than by the direct opening … in the hydroxy and epoxide residues of aspyrone could not be demonstrated because the …
Number of citations: 23 pubs.rsc.org
J Staunton, AC Sutkowski - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
… The proposed pathway leading to aspyrone 1, shown in Scheme 1, conforms to this plan. … of aspyrone. The focus of interest in this paper is the mode of operation of the aspyrone PKS. …
Number of citations: 27 pubs.rsc.org
J Staunton, AC Sutkowski - Journal of the Chemical Society, Chemical …, 1991 - pubs.rsc.org
… aspyrone isolated 3 days later. Deuterium NMR spectroscopy showed no deuterium enrichment in the aspyrone … proposed precursor to confirm that aspyrone was being produced at the …
Number of citations: 20 pubs.rsc.org
T Sugiyama, T Murayama, K Yamashita… - Bioscience …, 1995 - academic.oup.com
… Synthetic work on biologically active 5-oxygenated dihydropyranones osmundalactone (2),1) phomalactone (3),2) acetylphomalactone (4),2.3) asperlin (5),2.3) and their isomers directed …
Number of citations: 12 academic.oup.com

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